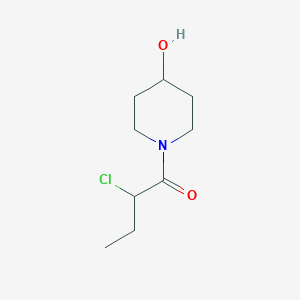

2-Chloro-1-(4-hydroxypiperidin-1-yl)butan-1-one

CAS No.: 2092093-19-9

Cat. No.: VC3199919

Molecular Formula: C9H16ClNO2

Molecular Weight: 205.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2092093-19-9 |

|---|---|

| Molecular Formula | C9H16ClNO2 |

| Molecular Weight | 205.68 g/mol |

| IUPAC Name | 2-chloro-1-(4-hydroxypiperidin-1-yl)butan-1-one |

| Standard InChI | InChI=1S/C9H16ClNO2/c1-2-8(10)9(13)11-5-3-7(12)4-6-11/h7-8,12H,2-6H2,1H3 |

| Standard InChI Key | YVDDMWQRRNVMMZ-UHFFFAOYSA-N |

| SMILES | CCC(C(=O)N1CCC(CC1)O)Cl |

| Canonical SMILES | CCC(C(=O)N1CCC(CC1)O)Cl |

Introduction

Physical and Chemical Properties

Structural Characteristics

2-Chloro-1-(4-hydroxypiperidin-1-yl)butan-1-one possesses several key structural features that define its chemical behavior. The piperidine ring provides a cyclic tertiary amine functionality, while the hydroxyl group at the 4-position introduces a polar, hydrogen-bonding capacity. The carbonyl group connecting the piperidine nitrogen to the butanone chain creates an amide-like structure, though with different electronic properties compared to classical amides due to the tertiary amine nature of the piperidine nitrogen. The chlorine substituent at the 2-position of the butanone chain adds an electron-withdrawing group that influences the reactivity of adjacent carbons, particularly affecting the acidity of nearby hydrogen atoms and the reactivity of the carbonyl group.

Physical Properties

Based on the structural features of 2-Chloro-1-(4-hydroxypiperidin-1-yl)butan-1-one and comparisons with related compounds, we can infer several physical properties. The compound is likely to be a solid at room temperature, given the presence of the piperidine ring and multiple functional groups that contribute to intermolecular forces. The molecular weight can be calculated as approximately 233.7 g/mol (C₉H₁₆ClNO₂). The hydroxyl group on the piperidine ring and the carbonyl functionality would contribute to the compound's polarity, while the chlorine substituent adds lipophilic character. The balance of these properties likely results in moderate solubility in polar organic solvents such as methanol, ethanol, and dichloromethane, with more limited solubility in highly nonpolar solvents like hexane.

The following table presents the predicted physical properties of 2-Chloro-1-(4-hydroxypiperidin-1-yl)butan-1-one:

| Property | Predicted Value | Basis for Prediction |

|---|---|---|

| Physical State | Solid at room temperature | Based on similar structures with piperidine rings |

| Molecular Weight | 233.7 g/mol | Calculated from molecular formula C₉H₁₆ClNO₂ |

| Solubility | Soluble in polar organic solvents | Based on polar functional groups present |

| Melting Point | 85-120°C (estimated) | Comparison with similar N-acylpiperidines |

| LogP | ~1.5-2.0 (estimated) | Based on balance of hydrophilic and lipophilic groups |

Chemical Reactivity

The chemical reactivity of 2-Chloro-1-(4-hydroxypiperidin-1-yl)butan-1-one is largely determined by its functional groups. The tertiary amide-like linkage is generally less reactive toward nucleophilic attack compared to typical esters or simple amides due to the electron-donating effect of the piperidine nitrogen. The hydroxyl group at the 4-position of the piperidine ring can participate in oxidation reactions, forming a ketone, as observed in similar compounds. This hydroxyl group can also undergo substitution reactions with appropriate reagents to form ethers or esters.

The chlorine at the 2-position of the butanone chain introduces potential reactivity for nucleophilic substitution reactions. Under appropriate conditions, the chlorine could be displaced by various nucleophiles, making this position a versatile handle for further functionalization. Additionally, the presence of the chlorine increases the acidity of the hydrogen atoms at the 3-position of the butanone chain, potentially allowing for enolate formation and subsequent reactions.

Synthetic Methods

Common Synthetic Routes

Several synthetic approaches could be employed to prepare 2-Chloro-1-(4-hydroxypiperidin-1-yl)butan-1-one, based on methods used for similar compounds. One promising route would involve the reaction of 4-hydroxypiperidine with 2-chlorobutanoyl chloride in the presence of a suitable base like triethylamine or DIPEA (diisopropylethylamine) in an appropriate solvent such as dichloromethane or acetonitrile . This acylation reaction would directly form the desired product through nucleophilic attack of the piperidine nitrogen on the acyl chloride.

Another potential synthetic pathway could involve the chlorination of 1-(4-hydroxypiperidin-1-yl)butan-1-one at the 2-position using reagents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). This approach would first require the synthesis of the non-chlorinated precursor, which could be achieved through the reaction of 4-hydroxypiperidine with butanoyl chloride or through other acylation methods.

Industrial Production Methods

For industrial-scale synthesis of 2-Chloro-1-(4-hydroxypiperidin-1-yl)butan-1-one, considerations of efficiency, cost, and safety would be paramount. A likely approach would be the direct acylation of 4-hydroxypiperidine with 2-chlorobutanoyl chloride, as this provides a straightforward, one-step process with potentially high yields. The reaction would typically be performed in a suitable solvent with controlled temperature and potential catalysts to optimize the yield and purity.

Alternatively, a two-step process might be employed, first synthesizing 1-(4-hydroxypiperidin-1-yl)butan-1-one followed by selective chlorination. This approach might be preferred if the starting materials are more readily available or if selective chlorination can be achieved with high yield and purity. The industrial process would likely incorporate additional purification steps, such as crystallization or distillation, to ensure the product meets required specifications.

Laboratory-Scale Synthesis

For laboratory-scale preparation of 2-Chloro-1-(4-hydroxypiperidin-1-yl)butan-1-one, a modified approach based on methodologies described for similar compounds could be utilized. One potential procedure might involve:

-

Dissolving 4-hydroxypiperidine (1 equivalent) in dichloromethane under an inert atmosphere.

-

Adding a base such as triethylamine or DIPEA (1.1 equivalents) to prevent protonation of the piperidine.

-

Cooling the mixture to 0-5°C and slowly adding 2-chlorobutanoyl chloride (1.1 equivalents).

-

Allowing the reaction to warm to room temperature and stirring for 4-8 hours.

-

Workup by washing with aqueous solutions (dilute acid, base, and brine) followed by drying and concentration.

-

Purification by column chromatography or recrystallization .

A similar approach is reflected in the synthesis of related compounds as described in the literature, where acid chlorides are commonly used for acylation reactions of piperidine derivatives .

Analytical Characterization

Spectroscopic Properties

The spectroscopic characterization of 2-Chloro-1-(4-hydroxypiperidin-1-yl)butan-1-one would provide valuable information for confirming its structure and purity. Based on its structural features, we can predict several key spectroscopic properties:

In the infrared (IR) spectrum, characteristic absorption bands would be expected for the C=O stretching vibration (typically around 1630-1650 cm⁻¹ for tertiary amides), O-H stretching (broad band around 3300-3400 cm⁻¹), and C-Cl stretching (around 600-800 cm⁻¹). In proton nuclear magnetic resonance (¹H NMR) spectroscopy, signals would be observed for the piperidine ring protons, the hydroxyl proton (which might appear as a broad singlet, potentially exchangeable with D₂O), and the protons of the butanone chain, with the proton at the 2-position showing a distinctive pattern due to the adjacent chlorine substituent.

Carbon-13 NMR (¹³C NMR) would show characteristic signals for the carbonyl carbon (typically around 170-175 ppm), the carbon bearing the hydroxyl group on the piperidine ring (around 65-70 ppm), and the carbon bearing the chlorine (around 50-60 ppm). Mass spectrometry would provide the molecular ion peak and characteristic fragmentation patterns, potentially showing loss of the chlorine atom and fragmentations of the piperidine ring.

Chromatographic Behavior

For high-performance liquid chromatography (HPLC), reverse-phase columns (such as C18) would be suitable for separation and analysis, using gradient elution with mixtures of water and acetonitrile or methanol, potentially with modifiers such as formic acid or ammonium acetate to improve peak shape and resolution. Gas chromatography might require derivatization of the hydroxyl group to improve volatility and peak shape, though the amide-like functionality might still present challenges for GC analysis.

Biological and Pharmacological Properties

Structure-Activity Relationships

The presence of the hydroxyl group at the 4-position of the piperidine ring could provide a hydrogen bond donor site for interaction with potential biological targets. The carbonyl group could serve as a hydrogen bond acceptor, while the chlorine substituent might influence binding through electronic effects or by occupying specific binding pockets. These structural features contribute to the compound's potential pharmacological profile, though specific activity would need to be determined through biological assays .

Comparison with Related Compounds

Structural Analogs

Several structural analogs of 2-Chloro-1-(4-hydroxypiperidin-1-yl)butan-1-one are mentioned in the provided search results, offering valuable comparisons. 1-(4-Hydroxypiperidin-1-yl)butan-1-one, described in result, shares the same basic skeleton but lacks the chlorine substituent at the 2-position of the butanone chain. This analog would likely have similar general properties but different reactivity patterns, particularly regarding the butanone chain.

More complex analogs include 4-[4-(4-Chloro-phenyl)-4-hydroxy-piperidin-1-yl]-1-(4-fluoro-phenyl)-butan-1-one from result and 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(2-fluorophenyl)butan-1-one from result . These compounds feature additional aromatic substituents on both the piperidine ring and the butanone chain, resulting in more complex structures with different physicochemical properties and potential biological activities .

The following table compares key structural features of 2-Chloro-1-(4-hydroxypiperidin-1-yl)butan-1-one with selected analogs:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume